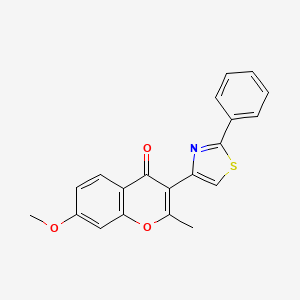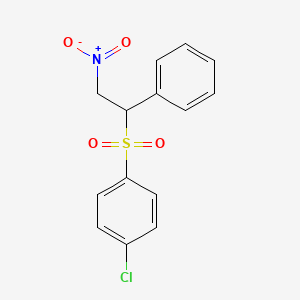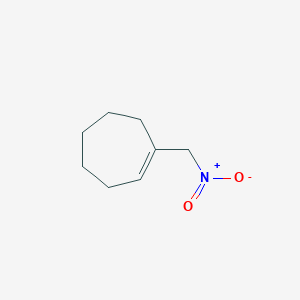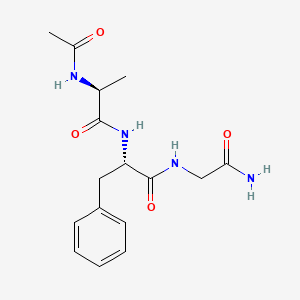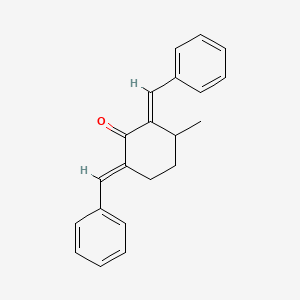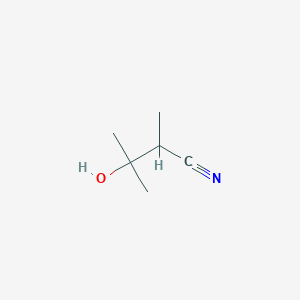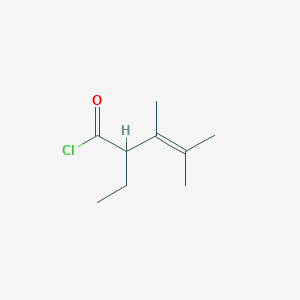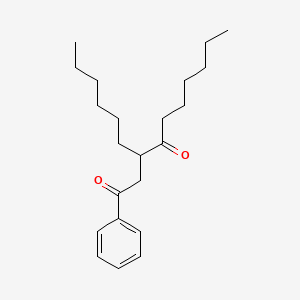
3-Hexyl-1-phenyldecane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyl-1-phenyldecane-1,4-dione: is an organic compound with the molecular formula C22H34O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes a hexyl chain and a phenyl group attached to a decane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-1-phenyldecane-1,4-dione typically involves the reaction of 1-phenyl-1,4-decanedione with hexylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Grignard reaction and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Hexyl-1-phenyldecane-1,4-dione can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Hexyl-1-phenyldecane-1,4-dione is used as a building block in organic synthesis. It is utilized in the preparation of complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving diketones. It is also used in the development of new biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 3-Hexyl-1-phenyldecane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The diketone groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s activity. The hexyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Phenyl-1,4-decanedione: Similar structure but lacks the hexyl group.
3-Hexyl-1,4-decanedione: Similar structure but lacks the phenyl group.
1-Phenyl-1,4-hexanedione: Shorter carbon chain compared to 3-Hexyl-1-phenyldecane-1,4-dione.
Uniqueness: this compound is unique due to the presence of both a hexyl chain and a phenyl group, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
51916-49-5 |
|---|---|
Formule moléculaire |
C22H34O2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
3-hexyl-1-phenyldecane-1,4-dione |
InChI |
InChI=1S/C22H34O2/c1-3-5-7-10-16-20(21(23)17-13-8-6-4-2)18-22(24)19-14-11-9-12-15-19/h9,11-12,14-15,20H,3-8,10,13,16-18H2,1-2H3 |
Clé InChI |
USZSLIGLSAYRKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(=O)C1=CC=CC=C1)C(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


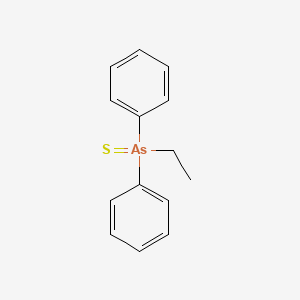
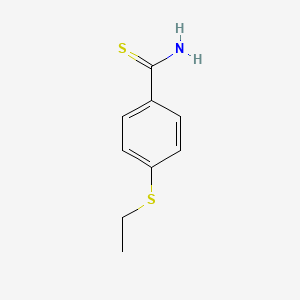
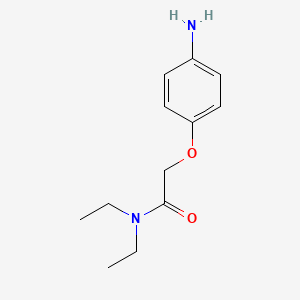
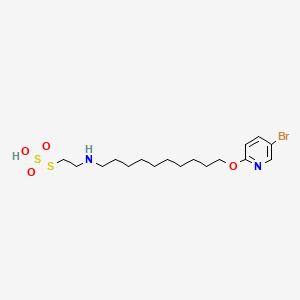
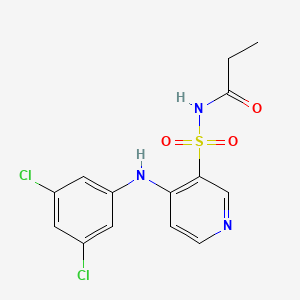
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
